molecular formula C18H18N2O B5397958 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole

1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole

Cat. No. B5397958
M. Wt: 278.3 g/mol
InChI Key: WFHHVCPYNQPVFX-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole, also known as EMVB, is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives have been widely studied for their diverse biological activities, including anticancer, antiviral, and antifungal properties. EMVB has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

Mechanism of Action

The exact mechanism of action of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole is not fully understood. However, studies have suggested that 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole exerts its biological effects through various signaling pathways, including the MAPK/ERK, NF-κB, and PI3K/Akt pathways. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to inhibit the activation of these pathways, leading to the suppression of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has also been reported to suppress the production of pro-inflammatory cytokines and reduce inflammation in various animal models. Furthermore, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth in various cancer cell lines.

Advantages and Limitations for Lab Experiments

1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has several advantages for lab experiments, including its synthetic accessibility and its diverse biological activities. However, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole. One direction is to investigate the potential of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole and its derivatives to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole and its potential as a drug candidate.

Synthesis Methods

1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction and the Knoevenagel condensation reaction. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid with ethyl 2-bromoacetate, followed by the addition of 2-benzimidazolecarbaldehyde. The Knoevenagel condensation reaction involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate, followed by the addition of 2-benzimidazolecarbaldehyde.

Scientific Research Applications

1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to exhibit anticancer effects by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth in various cancer cell lines. 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, 1-ethyl-2-[2-(4-methoxyphenyl)vinyl]-1H-benzimidazole has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

IUPAC Name

1-ethyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-3-20-17-7-5-4-6-16(17)19-18(20)13-10-14-8-11-15(21-2)12-9-14/h4-13H,3H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHHVCPYNQPVFX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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